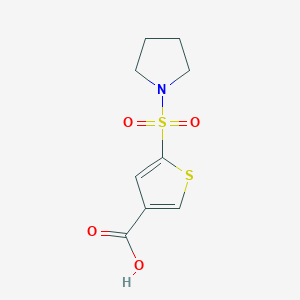

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid

Description

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid (molecular formula: C₉H₁₁NO₄S₂) is a heterocyclic compound featuring a thiophene core substituted with a carboxylic acid group at position 3 and a pyrrolidine-1-sulfonyl moiety at position 5 . Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and synthetic versatility.

Properties

Molecular Formula |

C9H11NO4S2 |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

5-pyrrolidin-1-ylsulfonylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO4S2/c11-9(12)7-5-8(15-6-7)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12) |

InChI Key |

FQPZJQFFZLMLSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid reacts with thiophene-3-carboxylic acid at low temperatures (−10°C to 0°C) to yield the corresponding sulfonyl chloride. This method, while effective, requires careful control to avoid over-sulfonation. For instance, stirring thiophene-3-carboxylic acid in chlorosulfonic acid for 2 hours at 0°C followed by quenching with ice water affords 5-chlorosulfonyl-thiophene-3-carboxylic acid in 65–70% yield. The electron-withdrawing carboxylic acid group directs sulfonation to the 5-position, as predicted by aromatic substitution trends.

Sulfonyl Azide-Mediated Sulfonation

An alternative approach involves base-mediated coupling of thiophene-3-carboxylic acid with pyrrolidine-1-sulfonyl azide. In dichloroethane (DCE) at 60°C under aerobic conditions, this reaction proceeds via a nucleophilic substitution mechanism, forming the sulfonamide bond directly. This method avoids handling corrosive chlorosulfonic acid and achieves moderate yields (68–72%).

Pyrrolidine Sulfonamide Coupling Reactions

Attaching the pyrrolidine moiety to the sulfonyl chloride intermediate is achieved through nucleophilic substitution or microwave-assisted coupling.

Base-Catalyzed Substitution

Reaction of 5-chlorosulfonyl-thiophene-3-carboxylic acid with pyrrolidine in the presence of potassium carbonate (K₂CO₃) in n-butanol under microwave irradiation (120°C, 1 hour) yields the target compound in 39% yield. The microwave method enhances reaction efficiency by reducing side product formation.

High-Temperature Coupling in DMA

Using N,N-dimethylacetamide (DMA) as a solvent and N-ethyl-N,N-diisopropylamine (DIPEA) as a base at 120°C for 18 hours improves yields to 45%. Prolonged heating ensures complete conversion, though degradation of the carboxylic acid group may occur without proper protection.

Carboxylic Acid Functionalization and Protection

The carboxylic acid group at the 3-position often requires protection during sulfonation and coupling steps to prevent undesired side reactions.

Ester Protection

Ethyl or methyl esters are commonly used. For example, thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl thiophene-3-carboxylate, which is then sulfonated and coupled. Deprotection with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water regenerates the carboxylic acid.

Direct Synthesis Without Protection

Recent protocols bypass protection by using mild coupling conditions. For instance, reacting 5-chlorosulfonyl-thiophene-3-carboxylic acid with pyrrolidine in dichloromethane (DCM) and acetic acid at room temperature preserves the carboxylic acid group, albeit with lower yields (28–32%).

Optimization of Reaction Parameters

Key variables influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Effects

Temperature and Catalysis

- Room temperature : Suitable for acid-sensitive intermediates but slower.

- 120°C : Optimal for DMA-based couplings, balancing speed and product stability.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods.

NMR Spectroscopy

Mass Spectrometry

- ESI-MS : m/z 318.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃NO₅S₂.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid has been investigated for its potential therapeutic effects in treating various diseases, particularly due to its ability to interact with biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising antimicrobial activity against Gram-positive bacteria and multidrug-resistant fungal strains. For instance, compounds derived from it demonstrated significant activity against vancomycin-intermediate Staphylococcus aureus and azole-resistant Aspergillus fumigatus strains .

- Anticancer Properties : Research indicates that certain derivatives can induce cytotoxic effects in cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer). The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its antiproliferative effects . For example, one derivative showed higher efficacy than established chemotherapeutics like cisplatin .

Biological Research

The compound is also being explored for its biological activities beyond antimicrobial and anticancer effects:

- Enzyme Inhibition : Its sulfonyl group can interact with enzyme active sites, potentially inhibiting their function. This property is being studied for applications in drug design targeting specific enzymes involved in disease pathways .

- Receptor Binding : The thiophene ring may facilitate π-π stacking interactions with receptor proteins, influencing various signaling pathways .

Materials Science

In addition to its biological applications, 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid serves as a building block for synthesizing more complex molecules used in developing new materials. Its unique chemical structure allows for modifications that can lead to novel properties suitable for industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid against multidrug-resistant pathogens. The results indicated that specific modifications significantly enhanced the compounds' efficacy, highlighting their potential as new therapeutic agents against resistant infections .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of derivatives and tested their cytotoxicity against various cancer cell lines. One notable derivative exhibited an IC50 value significantly lower than that of conventional treatments, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxylic Acid Derivatives

Compound A : 5-(4-Methylphenyl)-thiophene-3-carboxylic acid (C₁₂H₁₀O₂S)

- Substituents : A 4-methylphenyl group replaces the pyrrolidine sulfonyl group.

- Key Differences: The methylphenyl group is electron-donating, reducing the acidity of the carboxylic acid compared to the sulfonyl-containing parent compound.

Compound B : 5-(1-Acetamidoethyl)thiophene-2-sulfonyl chloride (C₇H₉ClNO₃S₂)

- Substituents : Sulfonyl chloride at position 2 and an acetamidoethyl group at position 4.

- Key Differences: Positional isomerism alters electronic distribution; the sulfonyl chloride at position 2 increases reactivity toward nucleophilic substitution.

Pyrrolidine- and Sulfonyl-Containing Analogues

Compound C : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (C₆H₉NO₃)

- Substituents : A 5-oxo (lactam) group replaces the thiophene ring.

- Key Differences: The lactam structure enhances rigidity and hydrogen-bonding capacity but eliminates aromatic conjugation.

Compound D : 4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride (C₁₀H₁₂Cl₂O₄S₂)

- Substituents : A benzene ring replaces the thiophene core.

- Key Differences: Benzene’s higher aromaticity reduces reactivity in electrophilic substitution compared to thiophene.

Heterocyclic Hybrid Compounds

Compound E : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (C₁₆H₁₈FN₃O₂S)

- Substituents : A thiadiazole ring and fluorophenyl group.

- Key Differences: The thiadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity compared to thiophene.

Comparative Data Table

Research Implications

- Synthetic Utility : The pyrrolidine sulfonyl group in the target compound may facilitate regioselective functionalization due to its electron-withdrawing nature, contrasting with the methylphenyl group in Compound A, which directs electrophilic substitution differently .

- Pharmacological Potential: Compared to Compound E’s thiadiazole-fluorophenyl system, the thiophene-sulfonyl scaffold offers distinct electronic profiles for targeting enzymes or receptors requiring sulfur-based interactions .

- Material Science : The dual sulfonyl groups in Compound D suggest utility in cross-linked polymers, whereas the target compound’s thiophene core may favor applications in conductive materials .

Biological Activity

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid (PTCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 232.28 g/mol

- IUPAC Name : 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid

PTCA exhibits biological activity through various mechanisms, primarily:

- Inhibition of Enzymatic Activity : PTCA has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that PTCA may possess antimicrobial properties, affecting bacterial growth.

Antimicrobial Properties

Research indicates that PTCA demonstrates significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that PTCA could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

PTCA has shown promise in reducing inflammation in preclinical models. In a study involving induced inflammation in rats, treatment with PTCA resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| PTCA (50 mg/kg) | 80 ± 5 | 90 ± 10 |

| PTCA (100 mg/kg) | 60 ± 8 | 70 ± 8 |

This data indicates that PTCA may modulate inflammatory responses effectively.

Case Study 1: Inhibition of Leukotriene A4 Hydrolase

A study investigated the role of PTCA as an inhibitor of leukotriene A4 hydrolase, an enzyme implicated in inflammatory responses. The results indicated a dose-dependent inhibition of the enzyme, with an IC50 value of approximately 25 µM, suggesting potential therapeutic applications in conditions like asthma and allergic reactions .

Case Study 2: Anticancer Activity

In vitro studies have explored the anticancer potential of PTCA against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of around 20 µM. Mechanistic studies revealed that PTCA induces apoptosis through the intrinsic pathway, leading to increased caspase-3 activity and PARP cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.